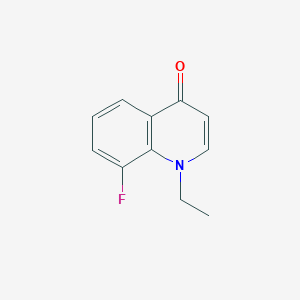

1-Ethyl-8-fluoroquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

1-ethyl-8-fluoroquinolin-4-one |

InChI |

InChI=1S/C11H10FNO/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |

InChI Key |

DXCVKRVXCGYEQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C(=CC=C2)F |

Origin of Product |

United States |

Structural Modification and Derivatization Strategies of the 1 Ethyl 8 Fluoroquinolin 4 1h One Scaffold

Functionalization at Key Positions of the Quinolin-4(1H)-one Nucleus (C-2, C-3, C-5, C-6, C-7)

The quinolin-4(1H)-one scaffold offers several positions for substitution, with the C-2, C-3, C-5, C-6, and C-7 atoms being of particular interest for synthetic modification. The reactivity of these positions is governed by the electronic properties of the bicyclic system and can be exploited through various organic reactions, most notably transition metal-catalyzed C-H functionalization. nih.govnih.govchemrxiv.org

C-2 Position: The C-2 position, being adjacent to the nitrogen atom, is electronically distinct and can be functionalized through methods like palladium-catalyzed arylation, often using the corresponding quinoline (B57606) N-oxide to direct the reaction. nih.gov While less common than C-3 modification in many quinolone antibiotics, derivatization at C-2 can significantly impact biological activity.

C-3 Position: The C-3 position is critical, as it is often substituted with a carboxylic acid group in many antibacterial quinolones, a feature essential for binding to the primary target, DNA gyrase. mdpi.com Beyond this, the C-3 position can be modified through various reactions. For instance, nitration of the 1-ethyl-quinolin-4(1H)-one scaffold has been achieved, yielding 1-ethyl-3-nitroquinolin-4(1H)-one, demonstrating the feasibility of introducing electron-withdrawing groups at this position. researchgate.net

C-5, C-6, and C-7 Positions: These positions on the benzo-fused ring are crucial for modulating the spectrum of activity and pharmacokinetic properties.

C-7 Position: Functionalization at C-7 is a hallmark of the fluoroquinolone class of antibiotics, where typically a piperazinyl or other nitrogen-containing heterocycle is introduced. nih.gov A highly relevant synthetic strategy involves the introduction of an azide (B81097) group at the C-7 position of a similar 1-ethyl-6-fluoro-4-oxoquinoline scaffold. urfu.ru This azide serves as a versatile chemical handle for further derivatization, particularly for constructing hybrid molecules via cycloaddition reactions. urfu.ruresearchgate.net

C-6 Position: The presence of a fluorine atom at C-6 is a defining characteristic of many second-generation fluoroquinolones, contributing to their broad-spectrum antibacterial activity.

C-5 Position: While less frequently modified, substitution at the C-5 position can also influence the biological profile of the resulting compounds. Programmed C-H functionalization strategies have been developed that allow for the sequential decoration of the quinolone scaffold, including at the C-5 position, after other sites have been modified. chemrxiv.org

The following table summarizes potential functionalization strategies for the quinolin-4(1H)-one nucleus based on established chemical methodologies for this scaffold and its analogs.

| Position | Functionalization Strategy | Example Reaction/Reagent | Resulting Group | Reference |

| C-2 | Pd-catalyzed C-H Arylation (via N-oxide) | Pd(OAc)₂, Arene | Aryl group | nih.gov |

| C-3 | Nitration | HNO₃/H₂SO₄ | Nitro group (-NO₂) | researchgate.net |

| C-5 | Directed C-H Functionalization | Metal catalysis following other modifications | Various substituents | chemrxiv.org |

| C-7 | Nucleophilic Aromatic Substitution | Piperazine (B1678402) | Piperazinyl group | nih.gov |

| C-7 | Azidation | Sodium Azide | Azido group (-N₃) | urfu.ru |

Synthesis of Hybrid Molecules Incorporating 1-Ethyl-8-fluoroquinolin-4(1H)-one Fragments

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target profile. researchgate.net The this compound scaffold is an excellent candidate for this approach due to its proven biological activity and the synthetic handles available for its conjugation. nih.gov

Formation of Conjugates with Other Heterocyclic Systems (e.g., Triazolopyrimidines, Thiadiazoles)

The fusion of the quinolone core with other heterocyclic systems known for their own biological activities can lead to novel compounds with enhanced or expanded therapeutic effects.

Triazolopyrimidine Hybrids: Triazolopyrimidines are recognized for a wide range of biological activities, including antiviral and antiseptic properties. urfu.ru A highly effective method for creating quinolone-triazolopyrimidine hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This has been demonstrated by reacting a 7-azido-fluoroquinolone precursor with various propargyl-substituted triazolopyrimidines. urfu.ru This modular approach allows for the synthesis of a diverse library of hybrid molecules that combine the antibacterial nature of the fluoroquinolone with the potential antiviral or other activities of the triazolopyrimidine moiety. urfu.rubohrium.com

Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is another privileged heterocycle in medicinal chemistry. Quinolone-thiadiazole conjugates have been synthesized and evaluated for their antibacterial and antimycobacterial activities. nih.govnih.gov A common synthetic route involves linking the C-7 position of the quinolone (e.g., ciprofloxacin (B1669076) or norfloxacin) to a functionalized thiadiazole ring, often through a flexible linker like a 2-oxoethyl bridge. nih.gov These hybrids aim to overcome drug resistance and enhance potency. nih.govijbpas.com

The table below presents examples of hybrid molecules formed by conjugating quinolone scaffolds with other heterocyclic systems.

| Quinolone Core | Heterocyclic System | Linkage Strategy | Resulting Hybrid Class | Reference |

| 7-Azido-fluoroquinolone | Triazolopyrimidine | Azide-alkyne cycloaddition | Quinolone-triazole-triazolopyrimidine | urfu.ru |

| Fluoroquinolone (Ciprofloxacin) | 1,3,4-Thiadiazole | 2-Oxoethyl bridge | Thiazole/Thiadiazole-fluoroquinolone conjugate | nih.govnih.gov |

| Quinolone | 1,2,4-Triazole | Various linkers | 1,2,4-Triazole-quinolone hybrid | nih.gov |

Integration with Other Bioactive Moieties for Multi-Target Approaches

The core principle of creating hybrid molecules is often to design a single drug that can interact with multiple biological targets, which can be particularly advantageous for treating complex diseases like cancer or infections characterized by resistance. nih.govnih.gov The quinolone scaffold has been explored extensively in this context. nih.gov

For example, experimental antibacterial quinolones were discovered to have significant activity against eukaryotic type II topoisomerases, which are established targets for anticancer drugs. nih.gov This "double-edged" activity profile makes the quinolone scaffold an attractive starting point for developing multi-target agents. By hybridizing the quinolone core with other moieties known to be involved in different pathological pathways, researchers aim to create compounds with improved efficacy and a lower likelihood of developing resistance. researchgate.net

Quinolone-based hydrazones have been synthesized and evaluated as potential multi-target agents for diabetes by demonstrating inhibitory activity against several key metabolic enzymes simultaneously. acs.org Similarly, hybrids of quinolines with 1,4-naphthoquinone (B94277) have been developed as potential anticancer agents, combining the characteristics of both pharmacophores. mdpi.com This strategy of integrating the this compound fragment with other bioactive groups holds significant promise for the development of next-generation therapeutics targeting a spectrum of diseases. nih.gov

Structure Activity Relationships Sar of 1 Ethyl 8 Fluoroquinolin 4 1h One and Its Analogues

Influence of the N-1 Ethyl Group on Compound Activity and Specificity

The substituent at the N-1 position of the quinolone ring plays a crucial role in determining the compound's antibacterial activity and specificity. While a cyclopropyl (B3062369) group at this position is often associated with potent broad-spectrum activity, particularly against Gram-negative bacteria, an ethyl group, as seen in 1-Ethyl-8-fluoroquinolin-4(1H)-one, also confers significant antibacterial properties. brieflands.comnih.gov The steric bulk of the N-1 substituent is a critical factor, with the order of activity generally being cyclopropyl, followed by ethyl. brieflands.com

Table 1: Influence of N-1 Substituent on Antibacterial Activity

| N-1 Substituent | Relative Activity | Primary Target Enhancement | Reference |

|---|---|---|---|

| Cyclopropyl | High | Gram-negative bacteria | brieflands.comnih.gov |

| Ethyl | Moderate to High | General antibacterial activity | brieflands.comoup.com |

| Fluoroethyl | Enhanced | Anaerobes | brieflands.com |

| 2,4-difluorophenyl | Enhanced | Anaerobes | brieflands.com |

| t-butyl | Lower | General antibacterial activity | brieflands.com |

Significance of the C-8 Fluoro Substitution in Modulating Biological Activity

The presence of a fluorine atom at the C-8 position of the quinolone ring is a significant structural feature that modulates the biological activity of fluoroquinolones. This substitution can enhance activity against resistant bacterial strains and influence the compound's target preference. nih.govnih.gov For example, the addition of a fluorine or chlorine atom at the C-8 position has been associated with increased activity against anaerobic bacteria and Gram-positive cocci, even those resistant to older fluoroquinolones. oup.com

Specifically, a C-8 fluoro substitution can shift the primary target of the quinolone from topoisomerase IV to DNA gyrase. oup.com This is particularly relevant for activity against certain bacteria like Mycobacterium tuberculosis. nih.gov While a C-8 methoxy (B1213986) group often provides a greater enhancement of activity against resistant mutants, the C-8 fluorine still contributes to improved efficacy compared to compounds with a hydrogen atom at this position. nih.gov However, it is important to note that a C-8 fluoro substitution has also been linked to potential phototoxicity. tandfonline.com

Table 2: Impact of C-8 Substitution on Fluoroquinolone Activity

| C-8 Substituent | Effect on Activity | Target Preference | Reference |

|---|---|---|---|

| Fluorine (F) | Enhanced activity, especially against resistant strains | Shifts target towards DNA gyrase | oup.comnih.gov |

| Chlorine (Cl) | Improved activity against anaerobes and Gram-positive cocci | - | oup.com |

| Methoxy (OCH₃) | Greater enhancement of activity against resistant mutants | - | nih.govnih.gov |

| Cyano (CN) | High activity against wild-type and resistant strains | - | researchgate.net |

| Hydrogen (H) | Baseline activity | Generally higher activity against topoisomerase IV | oup.comnih.gov |

Contribution of Substituents at the C-3 Position to Pharmacological Efficacy

The carboxylic acid group at the C-3 position of the quinolone ring is a fundamental pharmacophore essential for antibacterial activity. brieflands.comyoutube.com This group, along with the C-4 keto group, is directly involved in binding to the bacterial DNA gyrase and topoisomerase IV enzymes. youtube.com The interaction is facilitated by the chelation of a magnesium ion, which forms a bridge between the drug and the enzyme. nih.gov

While the C-3 carboxylic acid is crucial, modifications at this position can be made to enhance or alter the compound's properties. The C-3 carboxylic acid group can be modified, for instance, by creating ester or amide derivatives, which can act as prodrugs. nih.gov Recent research has explored the synthesis of hybrids by linking other bioactive molecules to the C-3 position, aiming to create compounds with dual-action mechanisms. nih.gov However, any significant alteration or removal of the 2,3-double bond or the 4-keto group generally leads to inactivation of the molecule. youtube.com

Impact of Modifications at the C-6 and C-7 Positions on Activity Profiles

Modifications at the C-6 and C-7 positions are pivotal in defining the antibacterial spectrum and potency of fluoroquinolones. The introduction of a fluorine atom at the C-6 position was a major breakthrough, significantly improving antimicrobial activity by increasing the lipophilicity and, consequently, the cell wall penetration of the molecule. youtube.com This substitution also substantially broadened the spectrum of activity. tandfonline.com

The substituent at the C-7 position, typically a nitrogen-containing heterocycle like a piperazinyl or pyrrolidinyl ring, is crucial for enhancing the spectrum of activity, particularly against Gram-negative organisms. brieflands.comyoutube.com The nature of this substituent can influence the compound's potency, target preference, and susceptibility to efflux pumps. conicet.gov.arnih.gov For example, the combination of a piperazinyl substituent at C-7 and a fluorine atom at C-6 led to the development of norfloxacin (B1679917), which showed improved activity against both Gram-positive and Gram-negative bacteria compared to earlier quinolones. nih.gov Furthermore, modifications at C-7 can lead to potent and safe adjuvants for treating mycobacterial infections by inhibiting efflux pumps. nih.gov

Table 3: Effect of C-6 and C-7 Substituents on Fluoroquinolone Activity

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Fluorine (F) | Greatly improves antimicrobial activity and spectrum | tandfonline.comyoutube.com |

| C-6 | Amino (NH₂) | Can be a useful substituent | oup.com |

| C-7 | Piperazinyl ring | Enhances spectrum of activity, especially against Gram-negative bacteria | brieflands.comnih.govyoutube.com |

| C-7 | Pyrrolidinyl ring | Can enhance cytotoxic activity in certain analogues | researchgate.net |

| C-7 | Fused heterocycles | Can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria | nih.gov |

Stereochemical Aspects in the SAR of Fluoroquinolone Derivatives

Stereochemistry plays a significant role in the biological activity of certain fluoroquinolone derivatives. The introduction of chiral centers, often at the N-1 or C-7 substituent, can lead to enantiomers with different pharmacological profiles. A notable example is ofloxacin (B1677185), which is a racemic mixture. Its S-(-)-enantiomer, levofloxacin, is significantly more active than the R-(+)-enantiomer. brieflands.comresearchgate.net

The three-dimensional conformation of the fluoroquinolone molecule is critical for its interaction with the target enzymes. The planarity of the quinolone ring system, influenced by substituents at various positions, affects how the molecule binds to the DNA-enzyme complex. conicet.gov.ar For instance, the fusion of a ring between the N-1 and C-8 positions, as seen in ofloxacin and levofloxacin, creates a rigid tricyclic structure that impacts its activity profile. brieflands.comresearchgate.net The stereochemistry of the C-7 substituent can also affect the compound's lethal activity. researchgate.net Therefore, understanding the stereochemical aspects is essential for the rational design of new and more effective fluoroquinolone agents.

Diverse Biological Activities Explored for 1 Ethyl 8 Fluoroquinolin 4 1h One Scaffolds in Academic Research

Broad-Spectrum Potentials of Quinolone Scaffolds

The inherent chemical properties of the quinolone scaffold, such as the presence of both hydrogen bond donors and acceptors, make it a versatile backbone for the development of new drugs. nih.gov Its synthetic feasibility and the ease with which it can be derivatized at multiple positions have allowed for the creation of a vast library of compounds with a broad spectrum of biological activities. nih.gov

Initially recognized for their potent antibacterial effects, quinolones have since been found to possess antiviral and anticancer properties. nih.govbenthamdirect.comresearchgate.net The ability to modify the core structure, particularly at the N-1, C-3, and C-7 positions, has been instrumental in tailoring the activity of these compounds towards specific biological targets. nih.gov This structural flexibility has enabled the development of quinolone derivatives with enhanced efficacy and a wider range of applications, including the potential to combat antimicrobial resistance. nih.govresearchgate.net

The diverse pharmacological importance of quinolones has spurred the development of various synthetic methods to generate novel drug candidates. researchgate.netnih.gov These efforts have yielded molecules with significant activity against various pathogens and cancer cell lines, highlighting the broad-spectrum potential of the quinolone scaffold. benthamdirect.comresearchgate.netresearchgate.net

Specific Biological Activity Profiles in In Vitro Models

The following sections detail the specific biological activities of 1-Ethyl-8-fluoroquinolin-4(1H)-one and related quinolone scaffolds as observed in laboratory settings.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinolones are a well-established class of broad-spectrum antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death. nih.govyoutube.com

The development of fluoroquinolones, characterized by a fluorine atom at position 6, significantly expanded their antibacterial spectrum. nih.gov Derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (norfloxacin) have demonstrated potent activity against various plant pathogenic bacteria. nih.gov In some instances, the antibacterial activity of these derivatives against strains like Xanthomonas oryzae surpassed that of norfloxacin (B1679917) itself. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Strain | Xanthomonas oryzae | Xanthomonas axonopodis | Erwinia aroideae |

| Norfloxacin Derivative 1 | Better than Norfloxacin | Better than Streptomycin Sulfate | Better than Streptomycin Sulfate |

| Norfloxacin Derivative 22 | Better than Norfloxacin | Better than Streptomycin Sulfate | Better than Streptomycin Sulfate |

This table is based on findings that certain norfloxacin derivatives showed improved activity compared to commercial bactericides. nih.gov

Antiviral Activity Investigations (e.g., Anti-HIV-1)

The therapeutic potential of quinolones extends beyond their antibacterial properties, with several derivatives showing promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The introduction of an aryl group to the piperazine (B1678402) moiety of fluoroquinolones has been shown to shift their activity from antibacterial to antiviral, with a specific action against HIV. nih.gov

Research has indicated that the antiviral mechanism of some quinolone derivatives may involve the inhibition of HIV-1 at the transcriptional level, potentially by interfering with the function of the Tat protein. nih.gov Furthermore, the substitution of the fluorine at position 6 with an amino group has led to improved activity and selectivity against HIV-1. nih.gov One study identified 4-phenylquinoline-8-amine (PQA) as a potential latency-reversing agent that could induce HIV-1 reactivation from latency and promote the death of latently infected cells. nih.gov

In vitro assays have been crucial in identifying the anti-HIV-1 activity of various compounds. For instance, the antiviral activity against HIV-1 infected human MT4 cells is a common screening method. ebi.ac.uk Studies on ethyl gallate, a compound with some structural similarities to quinolone derivatives, have shown its ability to inhibit HIV-1 infectivity across different subtypes and clinical strains. nih.gov

Anticancer and Antiproliferative Effects on Cell Lines

The quinolone scaffold has emerged as a valuable framework in the design of novel anticancer agents. nih.govresearchgate.netresearchgate.net Derivatives of both quinolin-2(H)-one and quinolin-4(H)-one have demonstrated the ability to inhibit various proteins and enzymes crucial for cancer cell growth, such as topoisomerases, microtubules, and protein kinases. benthamdirect.comresearchgate.net

The antiproliferative effects of quinolone derivatives have been observed in a variety of cancer cell lines. For example, certain tetrahydro-β-carboline derivatives, which share structural motifs with quinolones, have shown potent inhibitory effects against A549 lung cancer cells. mdpi.com Similarly, novel fluorinated thiazolidin-4-one derivatives have exhibited promising anticancer potential against HepG2 (liver) and HCT116 (colon) cancer cell lines. researchgate.net

One study reported that a novel quinoline (B57606) derivative, 91b1, demonstrated a significant anticancer effect both in vitro and in vivo, potentially through the downregulation of the gene Lumican. nih.gov Another series of 7-chloro-(4-thioalkylquinoline) derivatives showed cytotoxic activity against a panel of eight human cancer cell lines. nih.gov Furthermore, a derivative of 1H-imidazo[4,5-c]quinoline displayed moderate antiproliferative effects on the MCF-7 human breast cancer cell line. researchgate.net

Table 2: Anticancer Activity of Selected Quinolone and Related Derivatives

| Compound/Derivative | Cell Line | Observed Effect |

| Tetrahydro-β-carboline derivative 8 | A549 (Lung) | Potent inhibitory effect (IC50 = 4.58–5.43 μM) mdpi.com |

| Tetrahydro-β-carboline derivative 16 | A549 (Lung) | Potent inhibitory effect (IC50 = 4.58–5.43 μM) mdpi.com |

| Fluorinated thiazolidin-4-one derivatives | HepG2 (Liver), HCT116 (Colon) | Promising anticancer potential researchgate.net |

| Quinoline derivative 91b1 | Various cancer cell lines | Significant anticancer effect, reduced tumor size in vivo nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | Various cancer cell lines | Cytotoxic activity nih.gov |

| 1H-imidazo[4,5-c]quinoline derivative 7a | MCF-7 (Breast) | Moderate inhibition researchgate.net |

Other Explored Activities (e.g., Antifungal, Antitrypanosomal, Antileishmanial)

The broad biological activity of the quinolone scaffold extends to other infectious agents, including fungi and protozoan parasites.

Antifungal Activity: Several quinolone derivatives have been investigated for their antifungal properties. nih.gov For instance, derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid have shown some antifungal activity. nih.gov Specifically, compounds 2 and 20 from this series displayed good antifungal activities against Rhizoctonia solani, with inhibition of growth reaching 83% and 94% respectively at a concentration of 200 mg/L. nih.gov Other studies have also reported the antifungal potential of various fluorinated quinoline analogs and other heterocyclic compounds. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Antitrypanosomal Activity: Fluoroquinolones have demonstrated activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.govnih.gov Tetracyclic fluoroquinolone analogs were found to be particularly potent, with effective concentrations in the low micromolar range. nih.gov The mechanism of action is believed to involve the targeting of type II topoisomerase in the trypanosomes. nih.gov However, the addition of a fluorine atom to the R1 ethyl group, as in fleroxacin, was found to reduce the antitrypanosomal activity. nih.gov

Antileishmanial Activity: Research has also explored the potential of quinoline derivatives against Leishmania parasites. nih.gov Analogs of 8-quinolinamines have exhibited promising in vitro antileishmanial activity against Leishmania donovani promastigotes. nih.gov

Computational and Theoretical Studies on 1 Ethyl 8 Fluoroquinolin 4 1h One and Analogues

Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinolones to understand their conformational preferences, stability, and electronic properties, which are intrinsically linked to their biological function.

Studies on fluoroquinolone precursors and related structures have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311++G**, to perform conformational and spectral analysis. nih.govacs.org These calculations reveal that the stability of different conformers is often governed by intramolecular hydrogen bonds, such as the N-H···O interaction. nih.govresearchgate.net For instance, in fluoroquinolone precursors, an anti-conformer is energetically preferred due to such bonding. nih.gov

The electronic structure analysis via DFT provides critical information on the molecule's reactivity and interaction capabilities. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov For example, in a study of quinolone-triazole derivatives, the LUMO-HOMO energy gap was found to be a significant descriptor correlating with antibacterial activity against P. aeruginosa. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis, also performed using DFT, maps the electrostatic potential onto the electron density surface. mdpi.com This visualization helps identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions, such as drug-receptor binding. mdpi.com In fluoroquinolones, the oxygen atoms of the carbonyl and carboxyl groups typically represent the most electrophilic regions. mdpi.com

Theoretical calculations on a closely related compound, ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, showed that intermolecular interactions are dominated by dispersion forces, even though the main electrostatic interactions are almost completely compensated by exchange-repulsion. nih.gov The fluorine atom in such structures can participate in weak C-F···H-C interactions. nih.gov

Table 1: Key Parameters from DFT Calculations of Fluoroquinolone Analogues

| Parameter | Significance | Typical Findings in Fluoroquinolones |

| Conformational Energy | Determines the most stable three-dimensional structure of the molecule. | Intramolecular hydrogen bonds are often crucial for stabilizing specific conformers. nih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Found to be a key descriptor in QSAR models for predicting antibacterial activity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | Identifies carbonyl and carboxyl oxygens as key sites for electrophilic interactions. mdpi.com |

| Intermolecular Interaction Energy | Quantifies the strength and nature of binding between molecules (e.g., in a crystal). | Dominated by dispersion forces in some quinolone crystal structures. nih.gov |

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of fluoroquinolones and their interactions with biological targets, complementing the static picture provided by methods like DFT and X-ray crystallography. nih.govmdpi.com

MD simulations have been employed to understand the conformational flexibility of fluoroquinolone precursors, for example, to clarify the degree of freedom of rotation in substituent groups like the trans ethyl ester. nih.govresearchgate.net This dynamic information is crucial because the molecule's flexibility can influence its ability to fit into a receptor's binding site.

In the context of drug-target interactions, MD simulations are invaluable for studying the stability of the ligand-receptor complex. mdpi.com After a fluoroquinolone is docked into its target, such as DNA gyrase, an MD simulation can be run to observe how the complex behaves over a period of nanoseconds. This can confirm the stability of the predicted binding mode and reveal key molecular interactions that maintain the complex's integrity. mdpi.com The simulations provide insights into structural changes in the system over time, which is critical for understanding the mechanism of action. mdpi.com The use of dynamic regression models has also been applied to investigate the relationship between fluoroquinolone use and the emergence of bacterial resistance over time. nih.gov

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a fluoroquinolone) when bound to a second (the receptor, e.g., a protein target) to form a stable complex. researchgate.netnih.gov The primary goal is to predict the binding mode and estimate the binding affinity, often represented by a scoring function. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding drug-receptor interactions at a molecular level.

The antibacterial action of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.comnih.gov These enzymes are the primary targets for docking studies. For Gram-negative bacteria, DNA gyrase is typically the main target. youtube.com Docking studies analyze the binding of fluoroquinolones within the quinolone resistance-determining region (QRDR) of the enzyme's A subunit (GyrA). mdpi.comnih.gov

Key interactions revealed by docking studies of fluoroquinolones with DNA gyrase include:

Hydrogen Bonding: The carboxyl and carbonyl groups of the quinolone core are crucial for forming hydrogen bonds with amino acid residues in the QRDR, such as Serine and Aspartic acid. nih.gov

Metal Ion-Mediated Interactions: Fluoroquinolones often chelate a magnesium ion (Mg²⁺), which mediates the interaction between the drug and specific residues in the enzyme's active site.

Docking studies have successfully rationalized the molecular basis of fluoroquinolone resistance. nih.gov For example, mutations in the QRDR, such as at Ser83 and Asp87 in E. coli GyrA, can be modeled to show how they disrupt the critical interactions with the drug, leading to reduced binding affinity and subsequent resistance. nih.gov Docking analyses have also highlighted the pivotal contribution of other residues, like Arg121, to the binding of the antibiotic to GyrA. nih.gov

Table 2: Example of Molecular Docking Results for Fluoroquinolone Analogues

| Compound/Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin (B1669076) | E. coli DNA Gyrase (GyrA) | -6.1 to -7.2 (typical range for analogues) researchgate.net | Ser83, Asp87, Arg121 nih.gov |

| Moxifloxacin | E. coli DNA Gyrase (GyrA) | Not specified | Ser83, Asp87 nih.gov |

| Novel Fluoroquinolones | E. coli DNA Gyrase B | -6.1 to -7.2 researchgate.net | Not specified |

| 8-Chloro-quinolones | S. aureus DNA Gyrase | Not specified | Not specified |

Note: Binding affinities are dependent on the specific software, scoring function, and target structure used. The values are illustrative of typical findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pku.edu.cnwalisongo.ac.id By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of newly designed, unsynthesized compounds, thereby guiding medicinal chemistry efforts. ijddd.comnih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled. This set is typically divided into a training set for model building and a test set for validation. ijddd.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields). nih.gov Quantum chemical parameters, such as HOMO/LUMO energies and atomic charges derived from DFT calculations, are often used as electronic descriptors. nih.govpku.edu.cn

Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. ijddd.com

Model Validation: The model's robustness and predictive power are rigorously assessed using internal (e.g., cross-validation) and external (using the test set) validation techniques. nih.gov

For quinolone antibacterials, QSAR studies have successfully identified key determinants of activity. For instance, a QSAR model for the genotoxic potential of quinolones found that activity was dependent on the hydrophobicity (logP) and the energy of the HOMO, while the effect of LUMO was not identified as significant. pku.edu.cn Another study on quinolone-triazole derivatives against S. aureus identified the partial atomic charges on specific atoms and a carbonyl bond length as critical descriptors. nih.gov

These models not only predict activity but also provide mechanistic insights. pku.edu.cn By understanding which structural features (represented by the descriptors) enhance or diminish activity, chemists can rationally design new analogues, such as other 1-Ethyl-8-fluoroquinolin-4(1H)-one derivatives, with potentially improved potency. nih.gov

Table 3: Common Descriptors Used in Fluoroquinolone QSAR Studies

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Relates to the molecule's ability to participate in electronic interactions and chemical reactions with the target. pku.edu.cn |

| Hydrophobic | Octanol-water partition coefficient (logP) | Influences cell permeability and transport to the target site. nih.govpku.edu.cn |

| Steric/Topological | Molecular volume, Surface area, Connectivity indices (Chi) | Describes the size and shape of the molecule, which is critical for fitting into the receptor's binding site. ijddd.comnih.gov |

| Thermodynamic | Heat of formation, Gibbs free energy | Relates to the stability of the molecule. |

Future Perspectives and Unaddressed Research Challenges for 1 Ethyl 8 Fluoroquinolin 4 1h One Research

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

While the primary biological targets of many quinolone compounds are known to be bacterial DNA gyrase and topoisomerase IV, the full spectrum of biological targets for 1-Ethyl-8-fluoroquinolin-4(1H)-one and its derivatives may not be fully understood. Future research should focus on identifying and validating novel biological targets to explain the diverse pharmacological effects observed for some quinolone derivatives. This could involve the use of advanced techniques such as chemoproteomics, genetic screening, and molecular docking studies. A deeper understanding of the mechanistic pathways through which this compound exerts its effects will be critical for predicting its efficacy and potential off-target effects.

Exploration of Advanced Derivatization Strategies for Enhanced Selectivity and Potency

The strategic modification of the this compound scaffold offers a promising avenue for enhancing its biological activity, selectivity, and pharmacokinetic properties. Future research should explore advanced derivatization strategies to synthesize novel analogues with improved therapeutic profiles. This includes the introduction of various substituents at different positions of the quinolone ring system. For instance, the synthesis of hybrid molecules combining the quinolone core with other pharmacologically active moieties has shown promise. researchgate.net A systematic investigation of the structure-activity relationships (SAR) of these new derivatives is essential to guide the design of more potent and selective compounds.

Predictive Computational Modeling for Rational Drug Design

The use of predictive computational modeling is poised to play an increasingly important role in the rational design of novel drugs based on the this compound scaffold. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between the compound and its biological targets. These computational approaches can help to predict the biological activity of virtual compounds, prioritize synthetic efforts, and guide the optimization of lead compounds. By integrating computational modeling with experimental validation, researchers can accelerate the discovery and development of new and more effective therapeutic agents derived from this compound.

Q & A

Basic: What are the optimal synthetic routes for 1-Ethyl-8-fluoroquinolin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves fluorination of a quinoline precursor followed by ethylation at the 1-position. Key steps include:

- Fluorination : Use of KF or Selectfluor under anhydrous conditions (e.g., DMF, 80–100°C) to ensure regioselectivity at the 8-position .

- Ethylation : Alkylation with ethyl iodide or ethyl bromide in the presence of a base (e.g., NaH) in THF at 0–25°C .

Yield optimization requires precise control of solvent polarity, temperature, and stoichiometry. For example, excess ethylating agents (>1.2 eq) improve substitution efficiency but may increase side products. Purity is validated via HPLC (>98%) and NMR .

Basic: How can researchers characterize the physicochemical properties of this compound for formulation studies?

Methodological Answer:

Critical properties include:

- Solubility : Determined via shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). The compound exhibits poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) .

- Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC. Degradation products (e.g., de-ethylated or oxidized derivatives) are identified using LC-MS .

- Thermal Properties : DSC and TGA analyze melting point (observed range: 180–185°C) and thermal decomposition patterns .

Advanced: How does the 8-fluoro substitution impact the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer:

The 8-fluoro group enhances:

- Target Binding : Fluorine’s electronegativity increases hydrogen bonding with enzyme active sites (e.g., topoisomerase II), validated via molecular docking studies .

- Metabolic Stability : Reduces oxidative metabolism (CYP450), as shown in microsomal assays (t1/2 increased by 2-fold vs. non-fluorinated analogs) .

- Potency : IC50 values against bacterial DNA gyrase improved by 5–10× compared to analogs lacking the 8-fluoro group .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) to confirm target engagement .

- Structural Heterogeneity : Ensure compound purity (>95%) via HPLC and characterize stereochemistry (if applicable) using X-ray crystallography .

- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for differences in membrane permeability or off-target effects .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethyl group at 1-position: δ 1.4 ppm triplet for CH3, δ 4.3 ppm quartet for CH2) .

- HRMS : Exact mass verification (theoretical [M+H]<sup>+</sup> = 220.0874; observed ±2 ppm) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for patent applications .

Advanced: How can researchers design SAR studies to optimize the antimicrobial activity of this compound?

Methodological Answer:

Key SAR strategies include:

- Core Modifications : Introduce methyl groups at the 2-position to enhance lipophilicity (logP increased by 0.5–1.0), improving bacterial membrane penetration .

- Side-Chain Functionalization : Replace the ethyl group with cyclopropyl to reduce efflux pump susceptibility (e.g., 4× lower MIC against E. coli) .

- Fluorine Replacement : Compare 8-fluoro with 8-chloro derivatives to assess halogen-specific effects on target binding (e.g., Cl may increase steric hindrance) .

Advanced: What are the challenges in maintaining this compound’s stability under physiological conditions?

Methodological Answer:

Key instability factors:

- pH Sensitivity : Degrades rapidly at pH >8 via hydrolysis of the 4-keto group. Stabilization strategies include co-crystallization with citric acid (pH 6.5 buffer) .

- Photodegradation : UV light induces ring-opening reactions. Use amber glassware and antioxidants (e.g., BHT) during storage .

- Oxidation : The ethyl group is prone to oxidation. Replace with tert-butyl or use argon atmosphere during handling .

Advanced: How can in silico modeling guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- Molecular Docking : Predict binding modes to off-targets (e.g., hERG channel) to avoid cardiotoxicity. Derivatives with bulkier 1-substituents (e.g., isopropyl) show reduced hERG affinity .

- DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups at 6-position lower LUMO energy, enhancing DNA intercalation) .

- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., logP <3 for CNS penetration) and CYP inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.